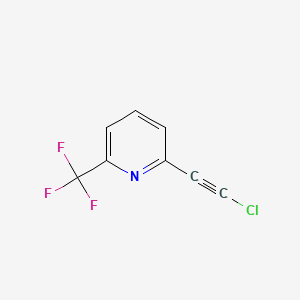
1-PyrenylmethylMethanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PyrenylmethylMethanethiosulfonate is a fluorescent compound primarily used for the rapid and selective modification of sulfhydryl groups in enzymes . It is known for its unique chemical structure, which includes a pyrene moiety, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-PyrenylmethylMethanethiosulfonate can be synthesized through a multi-step process involving the reaction of pyrene with methanethiosulfonate. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. The synthesis involves the following steps:
Formation of Pyrene Derivative: Pyrene is first reacted with a suitable reagent to form a pyrene derivative.
Introduction of Methanethiosulfonate Group: The pyrene derivative is then reacted with methanethiosulfonate under controlled conditions to introduce the methanethiosulfonate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-PyrenylmethylMethanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiol-substituted pyrene derivatives.
Scientific Research Applications
1-PyrenylmethylMethanethiosulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe for studying the structure and dynamics of biomolecules.
Biology: The compound is employed in the modification of sulfhydryl groups in proteins, aiding in the study of enzyme activity and protein interactions.
Industry: The compound is used in the development of advanced materials, such as fluorescent dyes and sensors.
Mechanism of Action
1-PyrenylmethylMethanethiosulfonate exerts its effects through the selective modification of sulfhydryl groups in proteins. The methanethiosulfonate group reacts with the sulfhydryl groups, forming a covalent bond and altering the protein’s structure and function. This modification can affect enzyme activity, protein-protein interactions, and other cellular processes.
Comparison with Similar Compounds
Pyrene-1,3,6,8-tetrasulfonic acid tetrasodium: A fluorescent dye used in various applications, including pH indicators and metal-organic frameworks.
Methyl Methanethiosulfonate: A compound used for reversible modification of thiol groups in proteins.
Uniqueness: 1-PyrenylmethylMethanethiosulfonate is unique due to its combination of a pyrene moiety and a methanethiosulfonate group, providing both fluorescent properties and the ability to selectively modify sulfhydryl groups. This makes it a valuable tool in various scientific research applications, particularly in studying protein structure and function.
Properties
Molecular Formula |
C18H13O2S2- |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
oxido-oxo-(2-pyren-1-ylethyl)-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C18H14O2S2/c19-22(20,21)11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2,(H,19,20,21)/p-1 |
InChI Key |
JBLKQKAVPJHSSG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCS(=O)(=S)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)




![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)
![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)


![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)



